

# **Application Notes and Protocols for**[11C]DAA1106 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DAA-1097 |           |
| Cat. No.:            | B1669733 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [11C]DAA1106 as a positron emission tomography (PET) radioligand for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation.

### Introduction

[11C]DAA1106 is a potent and selective second-generation radioligand for TSPO, which is upregulated in activated microglia and astrocytes. This makes it a valuable tool for in vivo visualization and quantification of neuroinflammation in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, stroke, and traumatic brain injury.[1][2] Compared to the first-generation TSPO radioligand, --INVALID-LINK---PK11195, [11C]DAA1106 exhibits higher brain uptake and retention in areas of inflammation, offering an improved signal-to-noise ratio.[3][4]

### **Data Presentation**

## Table 1: In Vitro Binding Affinities of DAA1106



| Species | Brain Region            | Kı (nM)  |
|---------|-------------------------|----------|
| Rat     | Mitochondrial Fractions | 0.043[5] |
| Monkey  | Mitochondrial Fractions | 0.188[5] |

## Table 2: Quantitative PET Data for [11C]DAA1106 in

**Humans** 

| Brain Region           | Binding Potential (BPND) | Total Distribution Volume<br>(VT) |
|------------------------|--------------------------|-----------------------------------|
| Thalamus               | Highest                  | -                                 |
| Medial Temporal Cortex | High                     | -                                 |
| Cerebellum             | High                     | Highest                           |
| Striatum               | Low                      | -                                 |

Data derived from studies comparing regional distribution with other PBR ligands.

Specific values were not provided in the search results.

## Table 3: Comparison of [11C]DAA1106 with Other TSPO PET Ligands



| Radioligand             | Generation | Key Advantages                                                          | Key Disadvantages                                     |
|-------------------------|------------|-------------------------------------------------------------------------|-------------------------------------------------------|
| INVALID-LINK<br>PK11195 | First      | Widely studied                                                          | High non-specific binding, low brain permeability.[1] |
| [11C]DAA1106            | Second     | Higher brain uptake and specific binding thanINVALID-LINKPK11195.[3][4] | Rapidly metabolized in plasma.[5]                     |
| [11C]PBR28              | Second     | High affinity                                                           | Sensitive to TSPO genetic polymorphism (rs6971).[1]   |
| [18F]DPA-714            | Second     | Longer half-life (18F)                                                  | Sensitive to TSPO genetic polymorphism (rs6971).[7]   |

# Experimental Protocols Radiosynthesis of [11C]DAA1106

Objective: To radiolabel the precursor DAA1123 with [11C]methyl iodide to produce [11C]DAA1106.

#### Materials:

- DAA1123 (N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)amine) precursor
- [11C]Methyl iodide ([11C]CH3I)
- Sodium hydride (NaH)
- Anhydrous Dimethylformamide (DMF)
- HPLC system with a semi-preparative C18 column
- Mobile phase (e.g., acetonitrile/water mixture)



- Solid-phase extraction (SPE) cartridge (e.g., C18)
- Sterile water for injection, USP
- Ethanol, USP

#### Procedure:

- Preparation: Dissolve the DAA1123 precursor and NaH in anhydrous DMF in a reaction vessel.
- Radiolabeling: Bubble the gaseous [11C]CH₃I through the precursor solution at room temperature. The reaction is typically rapid, with high incorporation yields (e.g., 72 ± 16%).[5]
- Quenching: After the trapping of [11C]CH₃I is complete, quench the reaction by adding water.
- Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate [11C]DAA1106 from unreacted precursor and byproducts.[5]
- Formulation:
  - Collect the HPLC fraction containing [11C]DAA1106.
  - Trap the radioligand on a C18 SPE cartridge.
  - Wash the cartridge with sterile water to remove HPLC solvents.
  - Elute the [11C]DAA1106 from the cartridge with a small volume of ethanol.
  - Dilute with sterile saline for injection to the desired final concentration and radiochemical purity (>98%).[5]
- Quality Control: Perform quality control tests to determine radiochemical purity, specific activity (typically 90-156 GBq/µmol), and residual solvent levels.[5]

## **Animal PET Imaging Protocol (Example: Mouse)**



Objective: To perform in vivo PET imaging in a mouse model to assess [11C]DAA1106 uptake and binding.

#### Materials:

- [11C]DAA1106 formulated in sterile saline
- Anesthesia (e.g., isoflurane)
- Small animal PET scanner
- Catheter for intravenous injection
- (Optional) Blocking agent (e.g., non-radioactive DAA1106 or PK11195)

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
  - Place the animal on the scanner bed and maintain anesthesia throughout the scan.
  - Insert a catheter into a tail vein for radiotracer injection.
- PET Scan Acquisition:
  - Perform a transmission scan for attenuation correction.
  - Administer a bolus intravenous injection of [11C]DAA1106.
  - Acquire dynamic emission data for a specified duration (e.g., 60-90 minutes).
- (Optional) Blocking Study: To determine specific binding, co-inject or pre-treat a separate cohort of animals with a high dose of a non-radioactive TSPO ligand (e.g., DAA1106 or PK11195) to block the specific binding sites.[5]
- Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.



## **Human PET Imaging Protocol**

Objective: To perform in vivo PET imaging in human subjects to quantify TSPO expression.

#### Procedure:

- Subject Preparation:
  - Obtain informed consent.
  - Subjects should fast for at least 4 hours prior to the scan.
  - Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).
- PET Scan Acquisition:
  - Position the subject in the PET scanner with the head comfortably immobilized.
  - Perform a transmission scan or CT scan for attenuation correction.
  - Administer a bolus intravenous injection of [11C]DAA1106.
  - Acquire dynamic 3D PET data for 90-120 minutes.
- Arterial Blood Sampling (for invasive kinetic modeling):
  - Collect arterial blood samples continuously for the first few minutes, followed by discrete samples at increasing intervals throughout the scan.
  - Measure whole-blood and plasma radioactivity concentrations.
  - Analyze plasma samples to determine the fraction of unmetabolized parent radiotracer over time.[5]
- Image Analysis and Kinetic Modeling:
  - Co-register the PET images with the subject's anatomical MRI scan.







- Delineate regions of interest (ROIs) on the MRI and transfer them to the PET images.
- Generate time-activity curves (TACs) for each ROI.
- Apply a suitable kinetic model to the TACs to estimate outcome measures such as the
  total distribution volume (VT) or the binding potential (BPND). A two-tissue compartment
  model is often appropriate.[3] Non-invasive methods using a reference region may also be
  employed.

### **Visualizations**





Click to download full resolution via product page

Caption: TSPO signaling in neuroinflammation.





Click to download full resolution via product page

Caption: [11C]DAA1106 PET experimental workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Analysis in Healthy Humans of a Novel Positron Emission Tomography Radioligand to Image the Peripheral Benzodiazepine Receptor, a Potential Biomarker for Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel peripheral benzodiazepine receptor ligand [11C]DAA1106 for PET: an imaging tool for glial cells in the brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [(11)C]DAA1106: radiosynthesis and in vivo binding to peripheral benzodiazepine receptors in mouse brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Integrating TSPO PET imaging and transcriptomics to unveil the role of neuroinflammation and amyloid-β deposition in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for [11C]DAA1106 PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669733#11c-daa1106-pet-imaging-protocoldevelopment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com